molecular formula C14H19NO3S B15345591 Ammonium butylnaphthalenesulphonate CAS No. 27478-24-6

Ammonium butylnaphthalenesulphonate

Cat. No.: B15345591
CAS No.: 27478-24-6
M. Wt: 281.37 g/mol
InChI Key: JMBFLNGHLUPPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium butylnaphthalenesulfonate is a chemical compound that belongs to the family of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. Ammonium butylnaphthalenesulfonate is known for its surfactant properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium butylnaphthalenesulfonate typically involves the sulfonation of naphthalene followed by the introduction of a butyl group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and butyl alcohol for the butylation process. The final step involves neutralizing the sulfonated product with ammonium hydroxide to form the ammonium salt .

Industrial Production Methods: Industrial production of ammonium butylnaphthalenesulfonate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Key Steps:

  • Alkylation :

    • Naphthalene reacts with n-butanol in the presence of sulfuric acid, forming butylnaphthalene.

    • Example conditions: 25–50°C, 6-hour reaction time .

  • Sulfonation :

    • Butylnaphthalene undergoes sulfonation with oleum (fuming sulfuric acid) at 50–55°C .

    • The reaction produces butylnaphthalenesulfonic acid.

  • Neutralization :

    • The sulfonic acid is neutralized with ammonium hydroxide to yield the ammonium salt .

    • Reaction :

      C10H7-C4H9SO3H+NH4OHC10H7-C4H9SO3NH4+H2O\text{C}_{10}\text{H}_7\text{-C}_4\text{H}_9\text{SO}_3\text{H} + \text{NH}_4\text{OH} \rightarrow \text{C}_{10}\text{H}_7\text{-C}_4\text{H}_9\text{SO}_3\text{NH}_4 + \text{H}_2\text{O}

Critical Parameters:

StepTemperature RangeKey ReagentsByproducts
Alkylation25–50°CH₂SO₄, n-butanolWater, unreacted alcohol
Sulfonation50–55°COleum (20% SO₃)Sulfur oxides, spent acid
Neutralization25–30°CNH₄OHWater

Thermal Decomposition

At elevated temperatures (>100°C), the butyl group may detach from the naphthalene ring, forming naphthalenesulfonic acid and butene derivatives .

Example Reaction:

C10H7-C4H9SO3NH4ΔC10H7SO3NH4+C4H8\text{C}_{10}\text{H}_7\text{-C}_4\text{H}_9\text{SO}_3\text{NH}_4 \xrightarrow{\Delta} \text{C}_{10}\text{H}_7\text{SO}_3\text{NH}_4 + \text{C}_4\text{H}_8 \uparrow

Stability Data:

ConditionOutcomeSource
>100°CButyl group loss, sulfonate degradation
Prolonged heatingIncreased sulfate byproducts (e.g., (NH₄)₂SO₄)

Acid-Base and Ion-Exchange Reactions

The ammonium sulfonate undergoes cation exchange in acidic or alkaline environments:

Acidic Conditions:

C10H7-C4H9SO3NH4+HClC10H7-C4H9SO3H+NH4Cl\text{C}_{10}\text{H}_7\text{-C}_4\text{H}_9\text{SO}_3\text{NH}_4 + \text{HCl} \rightarrow \text{C}_{10}\text{H}_7\text{-C}_4\text{H}_9\text{SO}_3\text{H} + \text{NH}_4\text{Cl}

Alkaline Conditions:

C10H7-C4H9SO3NH4+NaOHC10H7-C4H9SO3Na+NH3+H2O\text{C}_{10}\text{H}_7\text{-C}_4\text{H}_9\text{SO}_3\text{NH}_4 + \text{NaOH} \rightarrow \text{C}_{10}\text{H}_7\text{-C}_4\text{H}_9\text{SO}_3\text{Na} + \text{NH}_3 + \text{H}_2\text{O}

Oxidation and Reduction

Limited data exists, but analogous sulfonates undergo:

  • Oxidation : Reaction with hydrogen peroxide forms sulfone derivatives.

  • Reduction : Catalytic hydrogenation may reduce the naphthalene ring.

Environmental Degradation

In aquatic systems, the compound can induce oxidative stress in organisms, generating reactive oxygen species (ROS) and causing DNA damage .

Toxicity Data:

OrganismExposure DurationEffectReference
Channa punctatus96 hours13.5% DNA damage (comet assay)
30 daysPartial recovery observed

Industrial Byproduct Formation

Synthesis processes generate sulfur-containing byproducts, including sulfuric acid salts (e.g., (NH₄)₂SO₄) and unreacted naphthalene derivatives .

Scientific Research Applications

Ammonium butylnaphthalenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium butylnaphthalenesulfonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to increased permeability and potential cell lysis. The molecular pathways involved include interactions with lipid bilayers and proteins .

Comparison with Similar Compounds

Uniqueness: Ammonium butylnaphthalenesulfonate is unique due to its specific combination of the naphthalene ring, sulfonate group, and butyl chain. This structure provides distinct surfactant properties, making it particularly effective in applications requiring high solubility and surface activity .

Properties

CAS No.

27478-24-6

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

azanium;2-butylnaphthalene-1-sulfonate

InChI

InChI=1S/C14H16O3S.H3N/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)18(15,16)17;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);1H3

InChI Key

JMBFLNGHLUPPOF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.